N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride
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Overview
Description
N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride typically involves multiple steps. One common route starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is then reacted with ethylenediamine to form the intermediate. This intermediate undergoes further reactions to introduce the benzene-1,2-diamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to amine derivatives.
Scientific Research Applications
N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chlorine and trifluoromethyl substituents.
Fluopyram: Contains a similar pyridine structure and is used as a fungicide.
Uniqueness
N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride is unique due to the combination of its pyridine and benzene-1,2-diamine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15Cl2F3N4 |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C14H14ClF3N4.ClH/c15-10-7-9(14(16,17)18)8-22-13(10)21-6-5-20-12-4-2-1-3-11(12)19;/h1-4,7-8,20H,5-6,19H2,(H,21,22);1H |
InChI Key |
WUZYRZBHXYUFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
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